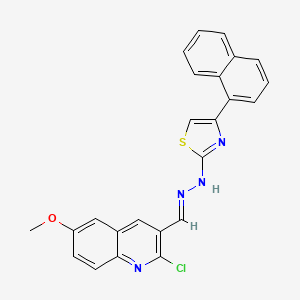
Antibacterial agent 131
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 131 is a quinoline derivative known for its potent antimicrobial properties. It has shown significant activity against a variety of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species . This compound works by disrupting the integrity of fungal cells through the inhibition of ergosterol production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 131 typically involves the formation of a quinoline-thiazole derivativeThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is then purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial agent 131 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core, altering its antimicrobial properties.
Substitution: Substitution reactions, particularly on the thiazole ring, can enhance or diminish its activity against specific microbial strains.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various quinoline-thiazole derivatives, each with distinct antimicrobial profiles .
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 131 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of quinoline derivatives.
Biology: The compound is employed in microbiological studies to investigate its effects on bacterial and fungal cell structures.
Medicine: this compound is explored for its potential use in developing new antimicrobial therapies, particularly against drug-resistant strains.
Industry: It is incorporated into coatings and materials to provide antimicrobial properties, enhancing the longevity and safety of products
Wirkmechanismus
The primary mechanism by which antibacterial agent 131 exerts its effects is through the inhibition of ergosterol production in fungal cells. Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to cell membrane disruption and cell death. In bacterial cells, the compound targets DNA gyrase, an enzyme essential for DNA replication, thereby inhibiting bacterial growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Ciprofloxacin: A fluoroquinolone antibiotic with a broad spectrum of activity.
Gentamicin: An aminoglycoside antibiotic effective against Gram-negative bacteria.
Allicin: A sulfur-containing compound from garlic with antimicrobial properties .
Uniqueness: Antibacterial agent 131 stands out due to its dual action against both bacterial and fungal pathogens. Unlike ciprofloxacin and gentamicin, which primarily target bacteria, this compound also disrupts fungal cell membranes, making it a versatile antimicrobial agent. Additionally, its unique quinoline-thiazole structure provides a distinct mechanism of action compared to other antibiotics .
Eigenschaften
Molekularformel |
C24H17ClN4OS |
|---|---|
Molekulargewicht |
444.9 g/mol |
IUPAC-Name |
N-[(E)-(2-chloro-6-methoxyquinolin-3-yl)methylideneamino]-4-naphthalen-1-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C24H17ClN4OS/c1-30-18-9-10-21-16(12-18)11-17(23(25)27-21)13-26-29-24-28-22(14-31-24)20-8-4-6-15-5-2-3-7-19(15)20/h2-14H,1H3,(H,28,29)/b26-13+ |
InChI-Schlüssel |
IKGWZVPDDWNKMS-LGJNPRDNSA-N |
Isomerische SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)/C=N/NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54 |
Kanonische SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C=NNC3=NC(=CS3)C4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


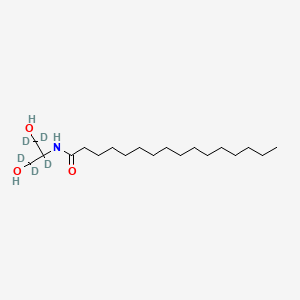
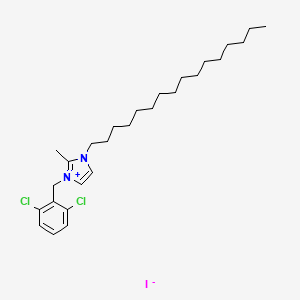
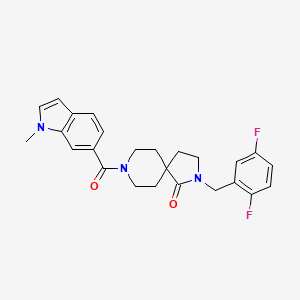



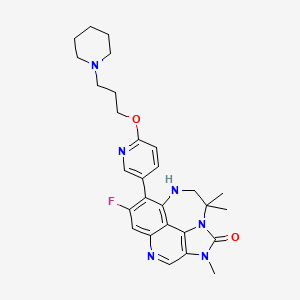

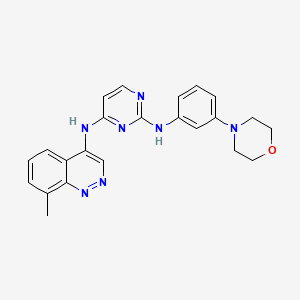

![2-[(2-Chloro-4-Iodophenyl)amino]-N-{[(2r)-2,3-Dihydroxypropyl]oxy}-3,4-Difluorobenzamide](/img/structure/B12396701.png)
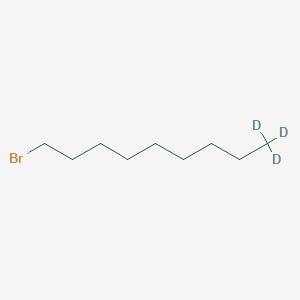
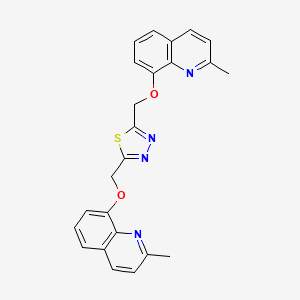
![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)
